molecular formula C8H14N4 B11914893 5-hydrazinyl-N,N,4-trimethylpyridin-2-amine

5-hydrazinyl-N,N,4-trimethylpyridin-2-amine

Cat. No.: B11914893
M. Wt: 166.22 g/mol
InChI Key: SEXUOEKFMPAXNC-UHFFFAOYSA-N
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Description

5-Hydrazinyl-N,N,4-trimethylpyridin-2-amine is a chemical compound with the molecular formula C8H14N4 and a molecular weight of 166.22 g/mol . This compound is characterized by the presence of a hydrazinyl group attached to a pyridine ring, along with three methyl groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydrazinyl-N,N,4-trimethylpyridin-2-amine typically involves the reaction of 2-chloro-5-nitropyridine with hydrazine hydrate under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Hydrazinyl-N,N,4-trimethylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include azides, nitroso compounds, and substituted pyridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Hydrazinyl-N,N,4-trimethylpyridin-2-amine is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-hydrazinyl-N,N,4-trimethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing new drugs .

Comparison with Similar Compounds

Similar Compounds

    2-Hydrazinylpyridine: Lacks the additional methyl groups, resulting in different reactivity and properties.

    4-Hydrazinyl-N,N-dimethylpyridin-2-amine: Similar structure but with fewer methyl groups, affecting its chemical behavior.

    5-Hydrazinyl-N,N,4-trimethylpyridine: Similar but without the amine group, leading to different applications.

Uniqueness

5-Hydrazinyl-N,N,4-trimethylpyridin-2-amine is unique due to the presence of both hydrazinyl and amine groups, along with three methyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and biomedical research.

Properties

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

5-hydrazinyl-N,N,4-trimethylpyridin-2-amine

InChI

InChI=1S/C8H14N4/c1-6-4-8(12(2)3)10-5-7(6)11-9/h4-5,11H,9H2,1-3H3

InChI Key

SEXUOEKFMPAXNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1NN)N(C)C

Origin of Product

United States

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